1,2-Epoxy-4-vinylcyclohexane (CAS 106-86-5), commonly known as VCHO, is a highly reactive, bifunctional cycloaliphatic monomer featuring both a strained 1,2-epoxide ring and an unhindered 4-vinyl group . In industrial procurement, it is primarily sourced as a critical precursor for synthesizing cycloaliphatic epoxy-silane coupling agents, UV-curable cationic resins, and functionalized polycarbonates . Its value lies in its functional orthogonality: the vinyl group can undergo radical polymerization or hydrosilylation without disrupting the epoxide, while the cycloaliphatic epoxide offers exceptionally fast cationic ring-opening kinetics . This dual-reactivity profile makes VCHO an essential building block for hybrid interpenetrating polymer networks (IPNs), advanced coatings, and sequence-controlled copolymers where standard monofunctional or homobifunctional monomers fall short .
Substituting VCHO with closely related analogs typically results in process failure or severe performance degradation. Replacing VCHO with 4-vinylcyclohexene dioxide (VCD) eliminates the orthogonal vinyl group, restricting the molecule to pure epoxy crosslinking and making it useless for hydrosilylation-based silane synthesis [1]. Conversely, substituting VCHO with allyl glycidyl ether (AGE)—another bifunctional monomer—compromises both curing speed and thermal stability. The glycidyl ether group in AGE cures significantly slower under UV-cationic conditions compared to VCHO’s highly strained cycloaliphatic epoxide [2]. Furthermore, in CO2 copolymerization, AGE yields soft, low-Tg elastomers, whereas VCHO produces rigid, heat-resistant polycarbonates [1]. Therefore, for applications requiring rapid cationic curing, high thermal rigidity, or selective hydrosilylation, VCHO cannot be replaced by generic epoxides or glycidyl ethers.
In the catalytic copolymerization of epoxides with CO2, the choice of monomer dictates the thermal and mechanical properties of the resulting polycarbonate. When VCHO is copolymerized with CO2, the incorporation of the rigid cyclohexyl ring into the polymer backbone yields functional polycarbonates with high glass transition temperatures (Tg > 80°C, and up to 194°C upon crosslinking of the pendant vinyl groups) [1]. In contrast, substituting VCHO with allyl glycidyl ether (AGE) results in polycarbonates with flexible ether linkages, drastically lowering the Tg to below 0°C [2].
| Evidence Dimension | Glass transition temperature (Tg) of CO2-copolymerized polycarbonates |
| Target Compound Data | VCHO-based polycarbonates (Tg > 80°C up to 194°C post-crosslinking) |
| Comparator Or Baseline | AGE-based polycarbonates (Tg < 0°C) |
| Quantified Difference | VCHO provides a Tg increase of over 80°C compared to AGE, shifting the material from a room-temperature liquid/elastomer to a rigid thermoplastic. |
| Conditions | Catalytic copolymerization of CO2 and epoxide, followed by thermal analysis (DSC). |
Buyers developing heat-resistant, crosslinkable CO2-based thermoplastics must procure VCHO, as AGE-based alternatives fail to maintain structural integrity at room or elevated temperatures.
VCHO is a premier precursor for synthesizing cycloaliphatic epoxy-functionalized siloxanes (e.g., 2-(3,4-epoxycyclohexyl)ethyl derivatives). Under Pt-catalyzed hydrosilylation (e.g., Karstedt's catalyst), the unhindered 4-vinyl group of VCHO reacts selectively with silicon hydrides, achieving yields exceeding 94-95% at 90°C without unwanted ring-opening of the epoxide [1]. A structural analog like 4-vinylcyclohexene dioxide (VCD) lacks the vinyl group entirely, yielding 0% in hydrosilylation assays, while other dienes risk cross-reactions [2]. The precise 1:1 addition enabled by VCHO ensures high-purity prepolymers for UV-curable coatings.
| Evidence Dimension | Hydrosilylation yield and functional group preservation |
| Target Compound Data | VCHO (>94-95% yield of epoxy-siloxane, 100% epoxide preservation) |
| Comparator Or Baseline | 4-vinylcyclohexene dioxide (VCD) (0% yield, incompatible precursor) |
| Quantified Difference | VCHO enables near-quantitative synthesis of epoxy-silanes, whereas diepoxides like VCD are completely inert to hydrosilylation. |
| Conditions | Pt-catalyzed hydrosilylation (Karstedt's catalyst) with siloxanes at 90°C. |
For the industrial procurement of precursors for advanced epoxy-silane coupling agents and anti-smudge coatings, VCHO is structurally mandatory.
The cycloaliphatic epoxide group in VCHO exhibits exceptionally high reactivity in cationic ring-opening polymerization, driven by the ring strain of the oxabicyclo[4.1.0]heptane system [1]. In UV-curable resin formulations, VCHO and its siloxane derivatives achieve rapid curing and high conversion rates that significantly outpace standard glycidyl ethers (such as AGE or bisphenol-A glycidyl ether) [1]. While glycidyl ethers often suffer from slow propagation rates and require higher energy doses to cure, VCHO-based monomers rapidly form dense crosslinked networks, making them ideal for high-speed stereolithography (3D printing) and thin-film coatings.
| Evidence Dimension | Cationic ring-opening polymerization rate |
| Target Compound Data | VCHO (Cycloaliphatic epoxide; rapid cure kinetics and high conversion) |
| Comparator Or Baseline | Glycidyl ethers (e.g., AGE; significantly slower propagation rates) |
| Quantified Difference | Cycloaliphatic epoxides like VCHO cure orders of magnitude faster than glycidyl ethers under identical UV-cationic initiation conditions. |
| Conditions | UV-initiated cationic photopolymerization using sulfonium or iodonium salts. |
Formulators of 3D printing resins and rapid-cure UV inks must select VCHO-derived monomers over glycidyl ethers to meet industrial throughput and curing speed requirements.
Directly leveraging its >94% selective hydrosilylation yield, VCHO is the optimal precursor for manufacturing specialized silane coupling agents and silicone prepolymers [1]. These VCHO-derived silanes are critical in formulating anti-smudge coatings, release liners, and adhesion promoters where the cycloaliphatic epoxide provides superior weatherability and UV-cure speed compared to traditional glycidyl-based silanes.
Based on its ability to yield polycarbonates with Tg > 80°C, VCHO is highly recommended for the synthesis of rigid, sustainable polycarbonates via CO2 fixation [2]. The pendant vinyl groups retained in the polymer backbone allow for post-polymerization crosslinking, further elevating the thermal resistance for use in advanced engineering plastics and powder coatings.
Due to the rapid cationic photopolymerization kinetics of its strained cycloaliphatic epoxide ring, VCHO and its derivatives are heavily utilized in stereolithography (SLA) and hybrid free-radical/cationic 3D printing resins [1]. It ensures rapid layer-by-layer curing, minimal shrinkage, and high green strength, outperforming slower-curing glycidyl ether alternatives.
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